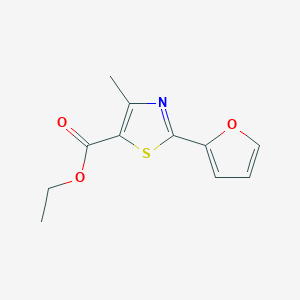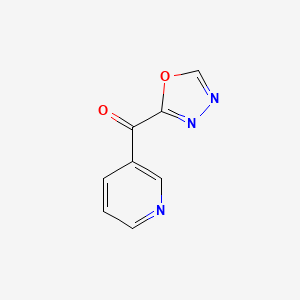
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ringThe oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This reaction can be catalyzed by reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to various substituted oxadiazole derivatives .
科学的研究の応用
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are involved in DNA replication and repair. It can also modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Uniqueness
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is unique due to the combination of the oxadiazole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile scaffold in drug design and development .
特性
CAS番号 |
1240604-55-0 |
|---|---|
分子式 |
C8H5N3O2 |
分子量 |
175.14 g/mol |
IUPAC名 |
1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C8H5N3O2/c12-7(8-11-10-5-13-8)6-2-1-3-9-4-6/h1-5H |
InChIキー |
BXZHEQQSIKRXPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)C2=NN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


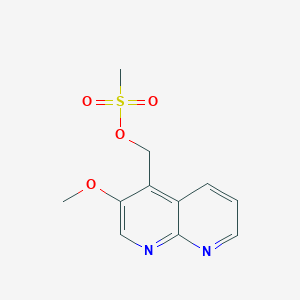
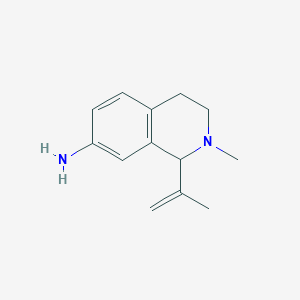
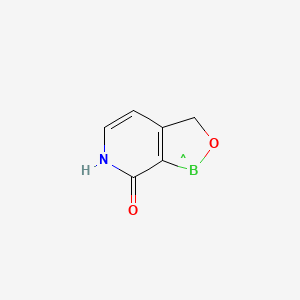
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
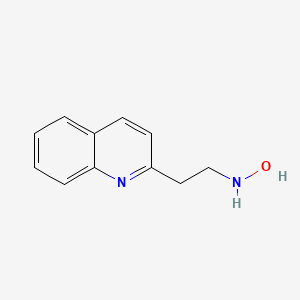
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
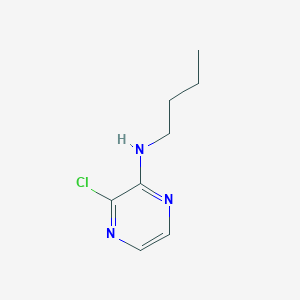
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
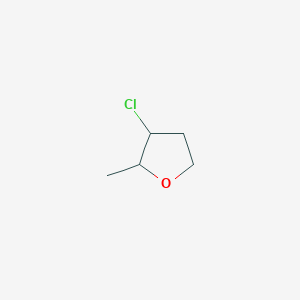
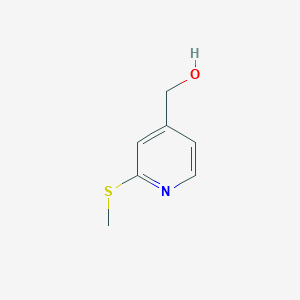
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
